molecular formula C16H14O5S B2695374 Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate CAS No. 241488-50-6

Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate

Cat. No. B2695374
CAS RN: 241488-50-6
M. Wt: 318.34
InChI Key: DCIMVCDFGROIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. The compound has been synthesized using a variety of methods and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydropyrimidinones : The compound can be used in the synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates, achieved by reacting 5-Aryl-2-furaldehydes with ethyl acetoacetate or acetylacetone and (thio)-urea in the presence of a catalyst (Vakhula et al., 2018).

  • Condensation Reactions : It undergoes condensation reactions with acetylacetone and ethyl propionylacetate, yielding various compounds including 3-acetyl-4-(2-furyl)-3-buten-2-one and ethyl α-propionyl-2-furanacrylate (Midorikawa, 1954).

  • Reactions with Methyl Isobutyl Ketone and Phenyl-acetone : It can react with methyl isobutyl ketone and phenylacetone, forming compounds like 1-(2-furyl)-5-methyl-1-hexen-3-one (Midorikawa, 1954).

  • Oxidation Reactions : The methyl group in 1-methyl-2-(5′-methyl-2′-hetaryl)benzimidazoles (hetaryl = furyl and thienyl) can be oxidized using this compound (El’chaninov et al., 1982).

Application in Organic Synthesis

  • Synthesis of Dihydrofurans : The compound is used in the synthesis of dihydrofurans containing trifluoromethyl ketone and heterocycles through radical cyclization of fluorinated 1,3-dicarbonyl compounds with 2-thienyl and 2-furyl substituted alkenes (Yılmaz, 2011).

  • Preparation of 4-Cyano-2,3-dihydrofuran-3-carboxamides : It's involved in the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate (Burgaz et al., 2007).

  • Synthesis of Organic Solar Cells : The compound can be used in the synthesis of poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester (P3HT/PCBM) films for use in plastic solar cells (Erb et al., 2005).

  • Synthesis of Pyrano-γ-lactones : The compound is used in the synthesis of pyrano-γ-lactones, a reaction carried out by lithiated 3-cyano-1(3H)-isobenzofuranone with 5-substituted 2-furfuralacetones (Nomura et al., 1986).

properties

IUPAC Name

methyl 3-[5-(2-acetyl-3-oxobut-1-enyl)furan-2-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5S/c1-9(17)13(10(2)18)8-11-4-5-14(21-11)12-6-7-22-15(12)16(19)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIMVCDFGROIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate

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